5'-O-Trt-N6-Bz-dA
CAS No.:
Cat. No.: VC16394374
Molecular Formula: C36H31N5O4
Molecular Weight: 597.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H31N5O4 |
|---|---|
| Molecular Weight | 597.7 g/mol |
| IUPAC Name | N-[9-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
| Standard InChI | InChI=1S/C36H31N5O4/c42-29-21-31(41-24-39-32-33(37-23-38-34(32)41)40-35(43)25-13-5-1-6-14-25)45-30(29)22-44-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,23-24,29-31,42H,21-22H2,(H,37,38,40,43) |
| Standard InChI Key | YAWKHIRUPXFKPL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
5'-O-Trt-N6-Bz-dA is systematically named N-[9-[(2R,3R,5S)-5-[[tris(4-methoxyphenyl)methoxy]methyl]-3-hydroxyoxolan-2-yl]-9H-purin-6-yl]benzamide. Its structure comprises a deoxyadenosine core modified at two critical positions:
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A trityl (triphenylmethyl) group at the 5'-hydroxyl, providing acid-labile protection during synthesis.
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A benzoyl group at the N6 position of the adenine base, offering base-labile protection .
The compound’s molecular formula (C₃₆H₃₁N₅O₄) and weight (597.66 g/mol) are verified through mass spectrometry and elemental analysis .
Table 1: Key Chemical Properties of 5'-O-Trt-N6-Bz-dA
| Property | Value | Source |
|---|---|---|
| CAS Number | 75759-62-5 | |
| Molecular Formula | C₃₆H₃₁N₅O₄ | |
| Molecular Weight | 597.66 g/mol | |
| Storage Conditions | 2–8°C | |
| Purity | ≥97% |
Stereochemical Configuration
The ribose moiety in 5'-O-Trt-N6-Bz-dA adopts a β-D-2'-deoxyribofuranose configuration, critical for maintaining the structural integrity of DNA strands. Nuclear Magnetic Resonance (NMR) studies confirm the R configuration at the 2' and 3' positions, ensuring compatibility with natural DNA’s helical structure .
Synthesis and Manufacturing
Synthetic Pathway
The synthesis of 5'-O-Trt-N6-Bz-dA involves sequential protection of the deoxyadenosine molecule:
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N6-Benzoylation: Treatment of deoxyadenosine with benzoyl chloride in anhydrous pyridine introduces the benzoyl group at the exocyclic amine, preventing unwanted side reactions during phosphoramidite coupling .
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5'-O-Tritylation: The 5'-hydroxyl group is protected using trityl chloride in the presence of a base like 4-dimethylaminopyridine (DMAP), yielding the trityl ether derivative .
Reaction conditions (e.g., temperature, solvent system) are optimized to achieve yields exceeding 85%, as reported in industrial-scale protocols .
Purification and Quality Control
Crude product is purified via silica gel chromatography, with elution typically using a gradient of dichloromethane and methanol. High-Performance Liquid Chromatography (HPLC) confirms purity ≥97%, while Mass Spectrometry (MS) validates molecular weight .
Applications in Oligonucleotide Synthesis
Solid-Phase DNA Synthesis
5'-O-Trt-N6-Bz-dA is a phosphoramidite precursor used in automated DNA synthesizers. Its protective groups ensure selective reactivity:
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The trityl group is removed under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), exposing the 5'-OH for subsequent coupling.
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The benzoyl group is cleaved during ammonolytic deprotection (e.g., 28% NH₄OH, 55°C, 16 hours), yielding the free exocyclic amine .
Table 2: Deprotection Conditions for 5'-O-Trt-N6-Bz-dA
| Protective Group | Deprotection Reagent | Conditions |
|---|---|---|
| 5'-O-Trityl | 3% Trichloroacetic acid | Room temperature, 1 min |
| N6-Benzoyl | 28% NH₄OH | 55°C, 16 hours |
Therapeutic and Diagnostic Applications
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Antisense Oligonucleotides: Used in drugs targeting mRNA for conditions like Duchenne muscular dystrophy .
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CRISPR-Cas9 Guides: Modified oligonucleotides enhance guide RNA stability and editing efficiency .
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Molecular Probes: Fluorescently labeled probes for detecting genetic mutations in cancer diagnostics .
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